

# physical and chemical properties of L,L-Dityrosine

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## Compound of Interest

Compound Name: *L,L-Dityrosine*

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## L,L-Dityrosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**L,L-Dityrosine**, a non-proteinogenic amino acid formed by the oxidative cross-linking of two L-tyrosine residues, serves as a critical biomarker for oxidative stress and is implicated in a range of physiological and pathological processes. Its intrinsic fluorescence and stable covalent bond make it a unique molecule of interest in fields from protein chemistry to clinical diagnostics. This technical guide provides an in-depth overview of the core physical and chemical properties of **L,L-Dityrosine**, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.

### Core Physical and Chemical Properties

**L,L-Dityrosine** is a dimeric form of the amino acid tyrosine.<sup>[1]</sup> It is characterized by a biphenyl linkage between the 3 positions of the two tyrosine rings.<sup>[2]</sup> This covalent cross-link imparts significant stability and is resistant to proteolytic cleavage.<sup>[3][4]</sup>

### General Properties

Property	Value	Source(s)
Systematic Name	(2S,2'S)-3,3'-(6,6'-dihydroxybiphenyl-3,3'-diyl)bis(2-aminopropanoic acid)	[1]
Common Names	L,L-Dityrosine, o,o'-Dityrosine, 3,3'-Bityrosine	[1][5]
CAS Number	63442-81-9	[5][6][7][8]
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>2</sub> O <sub>6</sub>	[5][6][7][8]
Molecular Weight	360.36 g/mol	[5][7][8]
Appearance	White to off-white solid	[5][9]
Melting Point	136-140 °C	[9]

## Solubility

Solvent	Solubility	Source(s)
Water	5.56 mg/mL (15.43 mM) with ultraphonication	[7][8]
Ethanol	10 mg/mL	[6]

## Spectral Properties

The unique spectral properties of dityrosine, particularly its fluorescence, are central to its detection and quantification.[1] The fluorescence arises from the biphenyl structure and is sensitive to the ionization state of the phenolic hydroxyl groups.[10][11]

Property	Wavelength/Value	Conditions	Source(s)
UV Absorption (Neutral Form)	~283-285 nm	Acidic/Neutral pH	<a href="#">[10]</a>
UV Absorption (Ionized Form)	~315 nm	Alkaline pH	<a href="#">[10]</a> <a href="#">[12]</a>
Fluorescence Excitation	315-325 nm	-	<a href="#">[13]</a>
Fluorescence Emission	400-420 nm	-	<a href="#">[14]</a> <a href="#">[15]</a>

## Experimental Protocols

### Synthesis of L,L-Dityrosine

Several methods exist for the synthesis of dityrosine, including enzymatic and non-enzymatic approaches.

A common method involves the peroxidase-catalyzed oxidation of L-tyrosine.[\[4\]](#)[\[16\]](#)

Protocol:

- Dissolve L-tyrosine in a suitable buffer (e.g., borate buffer).
- Add horseradish peroxidase to the solution.
- Initiate the reaction by adding hydrogen peroxide ( $H_2O_2$ ).
- Incubate the reaction mixture.
- Monitor the formation of dityrosine spectrophotometrically or fluorometrically.[\[16\]](#)

A simple and rapid non-enzymatic method for the simultaneous preparation of dityrosine and 3-bromotyrosine has been reported.[\[17\]](#)

Protocol:

- Dissolve L-tyrosine in deionized water with the addition of HCl.
- The reaction is initiated by the addition of specific reagents to generate radicals that facilitate the coupling of tyrosine molecules.[17]

An efficient synthesis of dityrosine can be achieved using a tandem Miyaura borylation-Suzuki coupling of protected 3-iodotyrosine.[18]

Workflow for Suzuki Coupling Synthesis:



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*Suzuki coupling synthesis workflow for L,L-Dityrosine.*

## Purification and Isolation

Purification is crucial to obtain high-purity dityrosine for experimental use. Chromatographic techniques are extensively employed.

A multi-step chromatographic procedure can yield high-purity dityrosine.[16][19]

Protocol:

- DEAE-Cellulose Chromatography: The initial reaction mixture is loaded onto a DEAE-cellulose column to remove pigments.[19]
- BioGel P-2 Chromatography: Further separation of dityrosine from tyrosine and other contaminants is achieved using a BioGel P-2 column, which shows pH-dependent adsorption of dityrosine.[19]
- Cation-Exchange Chromatography: For further purification, a cation-exchange column can be used.[16]

The 2,2'-biphenol structure of dityrosine allows it to form a complex with borate, enabling purification via affinity chromatography on a column with immobilized phenylboronic acid.[1][19]

## Analysis and Quantification

High-performance liquid chromatography (HPLC) is the predominant technique for the analysis and quantification of dityrosine.

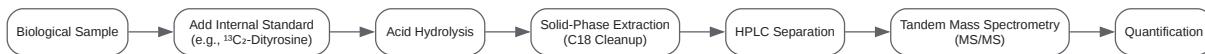
RP-HPLC with fluorometric or spectrophotometric detection is a sensitive method for analyzing picomole quantities of dityrosine.[19]

Exemplary HPLC Protocol:

- Column: ODS II Spherisorb or Phenomenex Ultracarb 20.[19]
- Mobile Phase: Isocratic elution with 92% H<sub>2</sub>O, 8% acetonitrile, and 0.1% trifluoroacetic acid. [19]
- Detection:
  - Fluorometric: Excitation at 315-325 nm, Emission at 400-420 nm.[19][20]
  - Spectrophotometric (UV).[19]

For highly sensitive and specific quantification, especially in complex biological samples, an isotope dilution assay using LC-MS/MS is employed.[21]

Workflow for LC-MS/MS Quantification:



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*Workflow for dityrosine quantification by LC-MS/MS.*

## Biological Significance and Signaling

**L,L-Dityrosine** is not incorporated into proteins during translation but is formed post-translationally through the action of various oxidizing agents, including reactive oxygen species

(ROS) and peroxidases.[\[1\]](#)[\[17\]](#) It serves as a robust biomarker for oxidative stress and has been implicated in various pathological conditions.[\[1\]](#)[\[3\]](#)

## Role in Protein Structure and Function

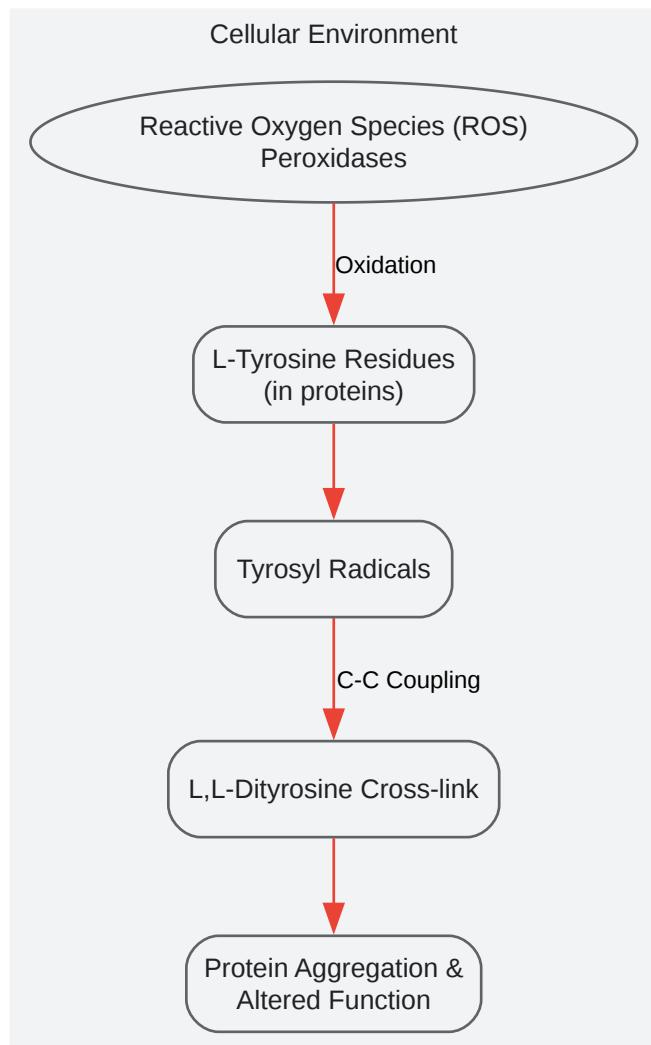
The formation of dityrosine cross-links can significantly alter protein structure and function. These cross-links can occur both intramolecularly and intermolecularly, leading to protein aggregation.[\[13\]](#) This is particularly relevant in long-lived proteins and in conditions associated with high oxidative stress. For instance, dityrosine has been found in elastin, resilin, and proteins associated with atherosclerosis and amyloid fibril formation.[\[17\]](#)

## Dityrosine Formation as an Indicator of Oxidative Stress

The presence of elevated levels of dityrosine in tissues and biological fluids is a widely accepted indicator of oxidative damage to proteins.[\[3\]](#) It is associated with a number of diseases, including:

- Atherosclerosis[\[3\]](#)[\[17\]](#)
- Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)[\[3\]](#)[\[20\]](#)
- Cataract formation[\[3\]](#)
- Acute inflammation[\[3\]](#)

Oxidative Stress-Induced Dityrosine Formation Pathway:



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*Pathway of oxidative stress-induced dityrosine formation.*

## Conclusion

**L,L-Dityrosine** is a molecule of significant interest due to its role as a biomarker of oxidative stress and its impact on protein structure and function. The well-defined physical, chemical, and spectral properties of dityrosine, coupled with robust methods for its synthesis, purification, and analysis, provide a solid foundation for further research. Understanding the mechanisms of dityrosine formation and its biological consequences is crucial for developing therapeutic strategies for a variety of oxidative stress-related diseases. The protocols and data presented

in this guide offer a valuable resource for professionals in biomedical research and drug development.

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